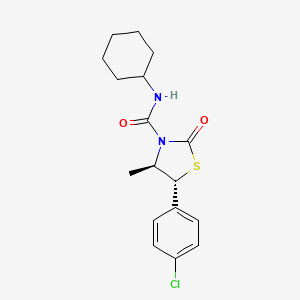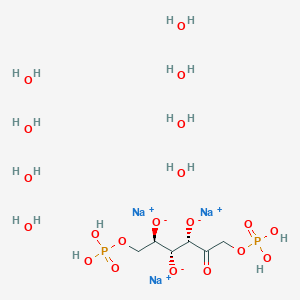
trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a hexane backbone. The presence of these functional groups makes it highly reactive and suitable for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate typically involves the reaction of hexane derivatives with phosphoric acid under controlled conditions. The process begins with the preparation of the hexane backbone, followed by the introduction of phosphate groups through phosphorylation reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified through crystallization and drying processes to obtain the octahydrate form.
化学反应分析
Types of Reactions
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized hexane derivatives.
科学研究应用
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in phosphorylation reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways involving phosphate groups.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups in the compound can mimic natural phosphate substrates, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Sucrose octasulfate sodium salt: Similar in having multiple sulfate groups, used in medical applications.
Fructose 6-phosphate disodium salt: Similar in having a hexane backbone and phosphate groups, used in biochemical research.
Uniqueness
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate is unique due to its specific stereochemistry and the presence of multiple phosphate groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions and high reactivity.
属性
IUPAC Name |
trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-6H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q-3;3*+1;;;;;;;;/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMBXICRQHNMM-PESUWTOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
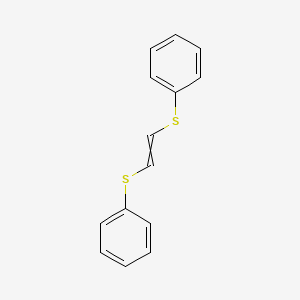
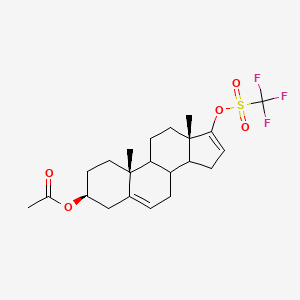
![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)
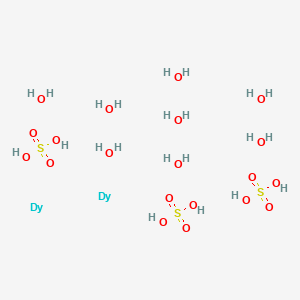


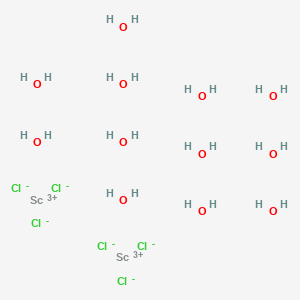
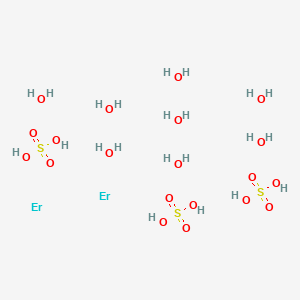
![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)
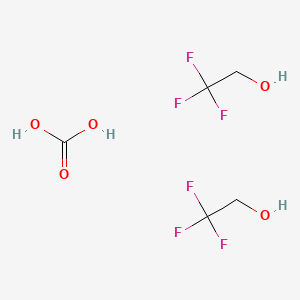
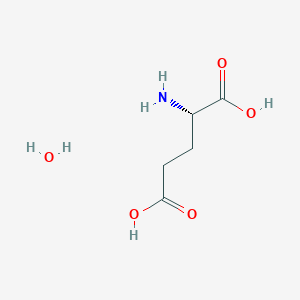
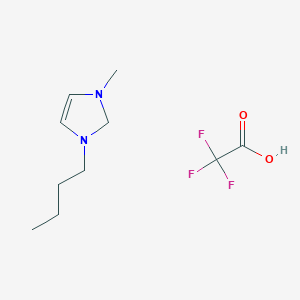
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
